
N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with acetyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 6-acetyl-4-(trifluoromethyl)pyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(Trifluoromethyl)pyridin-2-yl)acetamide
- N-(6-Acetylpyridin-2-yl)acetamide
- N-(4-(Trifluoromethyl)phenyl)acetamide
Uniqueness
N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to the presence of both acetyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H9F3N2O2 |
|---|---|
Molekulargewicht |
246.19 g/mol |
IUPAC-Name |
N-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C10H9F3N2O2/c1-5(16)8-3-7(10(11,12)13)4-9(15-8)14-6(2)17/h3-4H,1-2H3,(H,14,15,17) |
InChI-Schlüssel |
BLAVVHFKUZHBPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C(F)(F)F)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



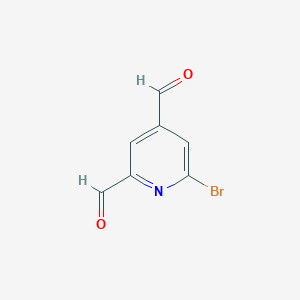


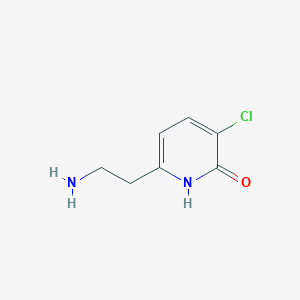

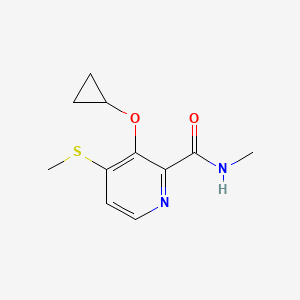
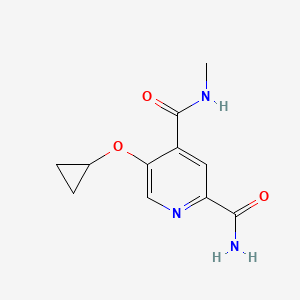

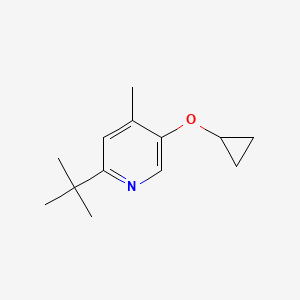
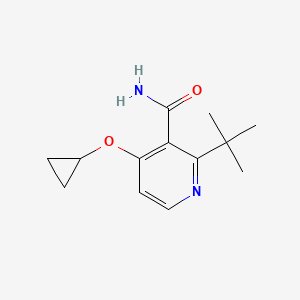
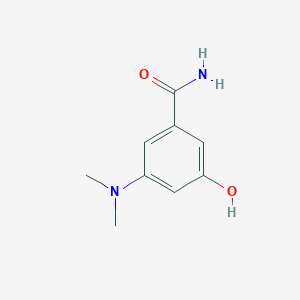

![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
